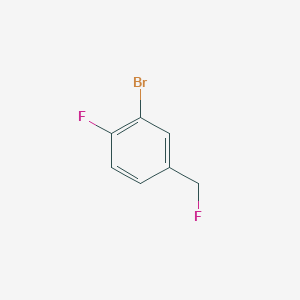

3-bromo-4-fluorobenzyl fluoride

Description

Significance of Bromo- and Fluoro-Aromatic Scaffolds as Bifunctional Building Blocks

Bromo and fluoro-aromatic scaffolds are of paramount importance in organic synthesis, serving as bifunctional building blocks that allow for orthogonal chemical modifications. nih.govenamine.net The presence of both a bromine and a fluorine atom on an aromatic ring, as seen in the core of 3-bromo-4-fluorobenzyl fluoride (B91410), offers distinct opportunities for selective reactions. The aryl bromide moiety is a cornerstone of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.orgacs.orgorganic-chemistry.orgnih.gov These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.

The fluorine atom, on the other hand, imparts unique electronic properties to the aromatic ring. Its high electronegativity can influence the reactivity of adjacent functional groups and enhance the metabolic stability and bioavailability of drug candidates. While the aromatic C-F bond is generally robust, its activation for cross-coupling reactions is an area of active research, offering alternative synthetic strategies. acs.orgmdpi.com The differential reactivity between an aryl bromide and an aryl fluoride allows for selective functionalization, where the more reactive C-Br bond can be targeted first, leaving the C-F bond available for subsequent transformations.

| Property | Description | Significance in Synthesis |

| Aryl Bromide | A bromine atom attached to an aromatic ring. | Readily participates in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). acs.orgacs.orgorganic-chemistry.orgnih.gov |

| Aryl Fluoride | A fluorine atom attached to an aromatic ring. | Imparts unique electronic properties, enhances metabolic stability, and can be activated for specific cross-coupling reactions. acs.orgmdpi.com |

| Bifunctionality | The presence of two distinct reactive sites in one molecule. | Allows for sequential and selective chemical modifications, leading to the efficient construction of complex molecules. nih.govenamine.net |

Overview of the Unique Reactivity Profile of 3-Bromo-4-fluorobenzyl Fluoride

The reactivity of this compound is characterized by the interplay of its three key components: the aryl bromide, the aryl fluoride, and the benzyl (B1604629) fluoride. The aryl bromide is the most established reactive site for traditional palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the benzene (B151609) ring.

The benzyl fluoride moiety introduces a second, distinct reactive handle. The C-F bond of a benzyl fluoride is more activated towards nucleophilic substitution than an aryl fluoride due to the formation of a stabilized benzylic carbocation intermediate. beilstein-journals.orgnih.govst-andrews.ac.uk This allows for a different set of chemical transformations, such as substitution reactions with various nucleophiles to introduce new functional groups at the benzylic position. Recent research has highlighted the unique reactivity of benzyl fluorides and methods for their C-F bond activation. beilstein-journals.orgnih.govst-andrews.ac.ukorganic-chemistry.org

The para-fluoro substituent on the aromatic ring further modulates the electronic properties of the molecule, influencing the reactivity of both the aryl bromide and the benzyl fluoride. Its strong electron-withdrawing nature can impact the oxidative addition step in cross-coupling reactions involving the C-Br bond and can also affect the stability of any potential carbocationic intermediates formed at the benzylic position.

Current Research Trajectories and Academic Relevance of Benzyl Fluoride and Aryl Bromide Motifs

The benzyl fluoride and aryl bromide motifs are central to many current research endeavors in organic chemistry. The development of new catalytic systems for the efficient and selective functionalization of aryl bromides remains a vibrant area of research, with a focus on milder reaction conditions, broader substrate scope, and the use of more sustainable catalysts. nih.govnih.gov

Similarly, the chemistry of benzyl fluorides is experiencing a renaissance. chemistryworld.com Once considered relatively inert, recent advancements have demonstrated their utility as versatile electrophiles. beilstein-journals.orgnih.govst-andrews.ac.uk Research is focused on developing new methods for their synthesis and for the selective activation of the C-F bond, opening up new avenues for the construction of complex organic molecules. The combination of these two powerful motifs in a single molecule like this compound positions it as a highly valuable, yet underexplored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKBDFDTKMSATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluorobenzyl Fluoride

De Novo Synthesis Approaches to the Benzyl (B1604629) Fluoride (B91410) Moiety

One common strategy begins with a fluorinated precursor, such as 4-fluorobenzaldehyde (B137897) or its derivatives. This approach leverages the directing effects of the existing substituents to guide the subsequent bromination and the conversion of the aldehyde to a benzyl fluoride.

A documented synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) involves the direct bromination of 4-fluorobenzaldehyde. google.com This intermediate can then be converted to 3-bromo-4-fluorobenzyl fluoride. The bromination of 4-fluorobenzaldehyde can be achieved using various brominating agents, with the regioselectivity being a key challenge. google.comgoogle.com Another route involves the halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862) to produce 4-fluorobenzaldehyde, which is then brominated. wikipedia.orgresearchgate.net

A different pathway starts from 4-chlorobenzoyl chloride, which is first converted to 4-fluorobenzoyl fluoride via a halogen exchange reaction with potassium fluoride. google.com Subsequent bromination of the 4-fluorobenzoyl fluoride yields a mixture of 3-bromo-4-fluorobenzoyl fluoride and 3-bromo-4-fluoro-benzoyl bromide. google.com This acid halide mixture can then be reduced to the corresponding benzyl alcohol, which is subsequently converted to the target benzyl fluoride.

The table below summarizes a synthetic route starting from 4-chlorobenzoyl chloride.

| Step | Reactant | Reagent(s) | Product(s) | Key Transformation |

| 1 | 4-Chlorobenzoyl chloride | Potassium fluoride | 4-Fluorobenzoyl fluoride | Halogen exchange (Cl to F) |

| 2 | 4-Fluorobenzoyl fluoride | Bromine, Iron(III) chloride | 3-Bromo-4-fluorobenzoyl fluoride, 3-Bromo-4-fluorobenzoyl bromide | Electrophilic aromatic bromination |

| 3 | 3-Bromo-4-fluorobenzoyl halide | Hydride reducing agent | 3-Bromo-4-fluorobenzyl alcohol | Reduction of acid halide |

| 4 | 3-Bromo-4-fluorobenzyl alcohol | Fluorinating agent (e.g., DAST) | This compound | Deoxyfluorination |

This table provides a general overview of a possible synthetic sequence.

A more direct method for forming the benzyl fluoride moiety is the fluorination of the corresponding benzyl alcohol. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this deoxofluorination reaction. tcichemicals.comtcichemicals.comresearchgate.net This transformation typically proceeds with good yields, converting the hydroxyl group of the benzyl alcohol into a fluorine atom. tcichemicals.comtcichemicals.com For instance, 4-nitrobenzyl alcohol can be fluorinated to 4-nitrobenzyl fluoride using DAST in dichloromethane. tcichemicals.comtcichemicals.com

The synthesis of 3-bromo-4-fluorobenzyl alcohol, the precursor for this fluorination step, can be achieved by reducing 3-bromo-4-fluorobenzaldehyde or its corresponding acid. google.com One documented method involves the oxidation of 3-bromo-4-fluorobenzyl alcohol to 3-bromo-4-fluorobenzaldehyde using potassium dichromate. prepchem.com Reversing this process, the reduction of the aldehyde would yield the desired alcohol.

The reaction of a benzyl alcohol with DAST is a well-established method for synthesizing benzyl fluorides and can be applied to the synthesis of this compound from its corresponding alcohol. researchgate.netniscpr.res.in

The formation of a carbon-fluorine (C-F) bond is a thermodynamically favorable process but often faces high kinetic barriers. nih.gov The mechanisms for C-F bond formation can vary depending on the reagents and substrates used.

In deoxofluorination reactions using DAST, the mechanism generally involves the formation of a fluorosulfurane intermediate from the alcohol, followed by an SN2-type displacement by the fluoride ion. researchgate.net

For fluorinations involving transition metal catalysts, such as palladium or copper, the key step is often a reductive elimination from a high-valent metal-fluoride complex. acs.orgpku.edu.cn The development of bench-stable electrophilic fluorinating reagents has expanded the scope of these reactions. acs.org The mechanism of C-F reductive elimination from palladium(IV) fluorides has been a subject of systematic study. acs.org

Recent advancements have also explored photoredox catalysis for C-F bond formation, which can proceed under mild conditions using visible light. ubc.ca This method involves a single-electron transfer from a photoexcited catalyst to a fluorinating agent. ubc.ca Another innovative approach involves a concerted nucleophilic aromatic substitution (CSNAr) mechanism, which differs from traditional SNAr pathways. nih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions and improving the efficiency and selectivity of the synthesis of fluorinated compounds like this compound.

Strategies for Regioselective Introduction of Bromo- and Fluoro-Substituents on the Aromatic Ring

Achieving the desired 1,2,4-substitution pattern on the benzene (B151609) ring requires careful control of the regioselectivity of the halogenation steps. The directing effects of the substituents already present on the ring play a crucial role.

Starting with a para-substituted precursor like 4-fluorotoluene (B1294773) or 4-fluorobenzaldehyde, the fluorine atom, being an ortho-para director, will direct incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied, the incoming group will be directed to the ortho position. The bromo-substituent is then introduced at the position meta to the fluorine and ortho to the other substituent.

The bromination of 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to produce 3-bromo-4-fluoronitrobenzene (B1266112) with high yield and selectivity. researchgate.net Similarly, sodium bromate (B103136) can be a powerful brominating agent for aromatic compounds with deactivating substituents. researchgate.net The regioselective bromination of various aromatic compounds, including those with directing groups, is a well-studied area. mdpi.comnih.govyoutube.com

Electrochemical methods have also been developed for the regioselective bromination of aromatic compounds. cecri.res.in For instance, the two-phase electrolysis of toluene (B28343) and its derivatives can yield α-brominated products with high regioselectivity. cecri.res.in

Convergent and Divergent Synthetic Routes to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. researchgate.net

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages. researchgate.net For this compound, a convergent approach might involve synthesizing a brominated aromatic piece and a fluorinated side-chain precursor, which are then coupled.

A divergent synthesis starts from a common intermediate that is then elaborated in different ways to produce a variety of related compounds. mdpi.com In the context of this compound, a divergent approach could start from a simpler substituted benzene ring, which is then sequentially functionalized to introduce the bromo, fluoro, and benzyl fluoride moieties. The synthesis of various substituted benzyl fluorides often follows a divergent path, starting from a common benzyl alcohol or aldehyde. researchgate.netacs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. researchgate.net In the synthesis of fluorinated compounds, this often involves replacing hazardous reagents and minimizing waste. cas.cndovepress.com

Traditional fluorination methods can involve toxic reagents like elemental fluorine or hydrogen fluoride. dovepress.com Green chemistry approaches seek to use safer and more sustainable alternatives. For example, the use of solid-supported reagents or phase-transfer catalysts can improve the environmental profile of a reaction. researchgate.net The direct halogen-exchange fluorination of chloroaromatics using spray-dried potassium fluoride is an example of a greener process. researchgate.net

Recent breakthroughs in green fluorine chemistry include the development of novel fluorinating reagents from common fluoride salts, which are less hygroscopic and easier to handle. bioengineer.org Electrochemical methods also offer a greener alternative for fluorination and bromination reactions, as they can reduce the need for stoichiometric reagents. cecri.res.inbioengineer.org The development of catalytic processes, including those using photoredox catalysis, also aligns with the principles of green chemistry by reducing energy consumption and improving atom economy. ubc.ca

The synthesis of sulfonyl fluorides, another important class of fluorinated compounds, has also seen the development of green synthetic methods that produce non-toxic byproducts. eurekalert.org These advancements in green fluorine chemistry are crucial for the sustainable production of compounds like this compound. cas.cndovepress.com

Chemical Transformations and Reactivity Profiling of 3 Bromo 4 Fluorobenzyl Fluoride

Reactivity at the Benzyl (B1604629) Fluoride (B91410) Functional Group (C(sp³)-F Bond)

The benzylic fluoride group is a key site for chemical modification, primarily through nucleophilic substitution and radical reactions. The presence of the adjacent aromatic ring and the electronic effects of the halogen substituents influence the reaction pathways.

Nucleophilic Displacement Reactions and Mechanistic Pathways

The benzylic carbon in 3-bromo-4-fluorobenzyl fluoride is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring, which increases the partial positive charge on the benzylic carbon. smolecule.com Nucleophilic displacement reactions at this position are activated by the adjacent aromatic ring, which can stabilize the transition state through resonance. smolecule.com

These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom, and the fluoride ion is displaced as a leaving group. However, the C-F bond is strong, and its activation often requires specific conditions, such as the use of hydrogen bond donors, to facilitate the departure of the fluoride ion. researchgate.net For instance, the amination of benzylic fluorides can be catalyzed by thiourea (B124793) in the presence of a fluoride scavenger like Ti(OiPr)₄. researchgate.net Computational studies have highlighted the importance of hydrogen bonding between the catalyst and the fluorine atom in lowering the activation energy of the transition state. researchgate.net

The table below summarizes typical nucleophilic displacement reactions involving benzylic fluorides.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Secondary Amines (e.g., Morpholine) | Benzylic Amines | Thiourea catalyst, Ti(OiPr)₄ | researchgate.net |

| Anilines | Benzylic Amines | 1,1,1-tris(hydroxymethyl)propane | researchgate.net |

| S-based Nucleophiles | Thioethers | Thiourea catalyst, Ti(OiPr)₄ | researchgate.net |

| O-based Nucleophiles | Ethers | Thiourea catalyst, Ti(OiPr)₄ | researchgate.net |

Radical Reactions and C-F Bond Activation Strategies

While less common than nucleophilic substitution for benzylic fluorides, radical reactions can be a viable pathway for C-F bond activation under specific conditions. scispace.com C-F bond homolysis to generate a benzylic radical can be initiated by light or a radical initiator. scispace.com The resulting benzylic radical is stabilized by resonance with the aromatic ring. smolecule.com

Strategies for C-F bond activation often involve transition-metal-free conditions. scispace.com One approach utilizes strong Lewis acids to abstract the fluoride anion, generating a benzylic cation. scispace.com Another method involves the use of strong bases or nucleophiles to induce substitution. scispace.com Radical-based pathways have emerged as a promising strategy, proceeding under mild conditions. scispace.com

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involving the benzyl fluoride group of this compound are not extensively documented in the reviewed literature. However, benzylic cations, which can be formed from benzylic fluorides under acidic conditions or via C-F bond activation, are known to be intermediates in various rearrangements. frontiersin.org For instance, the activation of benzylic fluorides can lead to the formation of a carbocation that could potentially undergo rearrangement to a more stable isomer before being trapped by a nucleophile. frontiersin.org The stability of any potential rearranged product would be a critical factor in determining the feasibility of such a process.

Reactivity at the Aryl Bromide Functional Group (C(sp²)-Br Bond)

The aryl bromide moiety of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom attached to the aromatic ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. vulcanchem.com These reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org It is a powerful method for forming C(sp²)-C(sp²) bonds. The reaction is compatible with a wide range of functional groups, and the presence of the fluorine atom on the aromatic ring is well-tolerated. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with high stereoselectivity. nih.govnih.gov The reaction is catalyzed by a palladium complex and requires a base. nih.gov While the classic Heck reaction involves aryl and vinyl electrophiles, variations for alkyl halides have also been developed. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.orgrsc.org It is a highly efficient method for the synthesis of arylalkynes. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the aryl bromide and an amine. organic-chemistry.org It is a general and widely used method for the synthesis of arylamines from aryl halides. organic-chemistry.org

The table below provides a summary of these palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type | References |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., PdCl₂(dppf)), Base | Biaryl compound | researchgate.netnih.govrsc.org |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Arylated alkene | nih.govnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orgrsc.org |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine | organic-chemistry.org |

Magnesium/Lithium-Halogen Exchange for Organometallic Reagent Formation

The aryl bromide can undergo metal-halogen exchange with organolithium or Grignard reagents to form the corresponding aryllithium or arylmagnesium species. wikipedia.orgprinceton.edu This transformation is a key step in the preparation of a variety of functionalized aromatic compounds.

Lithium-Halogen Exchange: This reaction is typically fast and is often carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl, making the aryl bromide a suitable substrate. wikipedia.org The resulting aryllithium reagent is a powerful nucleophile and can react with a wide range of electrophiles.

Magnesium-Halogen Exchange: The formation of a Grignard reagent can be achieved through the reaction of the aryl bromide with magnesium metal. google.com An alternative and often milder method is the halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. google.com This can help to avoid side reactions that may occur at the higher temperatures sometimes required for direct magnesium insertion. google.com

The table below outlines the formation of organometallic reagents from this compound.

| Reagent | Organometallic Intermediate | Typical Conditions | Subsequent Reaction | References |

| n-Butyllithium | 3-Lithio-4-fluorobenzyl fluoride | Ethereal solvent, low temperature (e.g., -78 °C) | Reaction with electrophiles (e.g., aldehydes, ketones) | wikipedia.orgpsu.edu |

| Isopropylmagnesium chloride | 3-(Magnesiochloro)-4-fluorobenzyl fluoride | Ethereal solvent | Reaction with electrophiles (e.g., N,N-dimethylformamide) | google.com |

Direct Arylation and Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a cornerstone of organic synthesis, and substrates like this compound possess specific sites amenable to such transformations. The most reactive site for transition-metal-catalyzed cross-coupling reactions is the carbon-bromine bond. While direct C-H arylation of the aromatic ring is a possible transformation, the high reactivity of the C-Br bond typically dominates in catalytic processes.

Research into derivatives of this compound highlights pathways for C-C bond formation. For instance, its corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde (B1265969), serves as a key starting material in the synthesis of fluorinated amino acids. In a reaction analogous to the Erlenmeyer-Plöchl synthesis, the aldehyde undergoes condensation with N-acetylglycine to form an azlactone intermediate. This reaction creates a new carbon-carbon double bond. Subsequent asymmetric hydrogenation of this intermediate leads to the formation of the N-acetyl-ʟ-phenylalanine derivative, demonstrating a route from the benzaldehyde (B42025) core to complex chiral molecules like 3-bromo-4-fluoro-(S)-phenylalanine. beilstein-journals.org This transformation is pivotal for creating building blocks for peptide synthesis and pharmaceutical development. beilstein-journals.org

| Reactant 1 | Reactant 2 | Key Transformation | Product | Significance |

|---|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | N-acetylglycine | Erlenmeyer-Plöchl condensation forming a C=C bond | (Z)-2-acetylamino-3-(3-bromo-4-fluorophenyl)acrylic acid | Creation of a key intermediate for asymmetric synthesis. beilstein-journals.org |

| (Z)-2-acetylamino-3-(3-bromo-4-fluorophenyl)acrylic acid | H₂ (with Me-BoPhoz ligand) | Asymmetric hydrogenation of the C=C bond | N-acetyl-3-bromo-4-fluoro-ʟ-phenylalanine | Yields a chiral amino acid derivative with 94% enantiomeric excess. beilstein-journals.org |

Chemoselective and Orthogonal Functionalization Strategies Utilizing Both Halogen Centers

The presence of three halogen atoms with distinct chemical properties on a single molecule presents a significant opportunity for chemoselective and orthogonal functionalization. Orthogonal synthesis involves the selective modification of one functional group in the presence of others, allowing for the sequential construction of complex molecules. This strategy relies on the differential reactivity of the C-Br, aromatic C-F, and benzylic C-F bonds.

The reactivity of carbon-halogen bonds in widely-used palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl >> C-F. researchgate.net This established hierarchy implies that the C-Br bond in this compound can be selectively functionalized with a high degree of predictability, leaving both the aromatic and benzylic C-F bonds untouched under standard cross-coupling conditions. This provides a robust strategy for initial diversification.

Following the functionalization of the C-Br position, the remaining C-F bonds could potentially be targeted. The activation of C-F bonds is significantly more challenging due to their high bond dissociation energy. researchgate.netnih.gov However, specialized catalytic systems have been developed for this purpose.

Benzylic C-F Bond Activation: The benzylic C-F bond is generally more susceptible to cleavage than an aromatic C-F bond. Methods utilizing hydrogen-bonding to activate the C-F bond have been shown to enable Friedel-Crafts-type reactions of benzyl fluorides without the need for strong Lewis acids. nih.gov This offers a potential route to functionalize the benzylic position selectively after the C-Br bond has been addressed.

Aromatic C-F Bond Activation: Activating the C-F bond on the phenyl ring typically requires harsh conditions or specialized, highly active catalyst systems, often involving nickel or palladium with specific ligands. researchgate.net Its inertness relative to the C-Br and even the benzylic C-F bond makes it the last position to react, completing a potential three-step orthogonal functionalization strategy.

This tiered reactivity allows for a hypothetical, yet chemically sound, synthetic plan where one could first perform a Suzuki or Buchwald-Hartwig reaction at the C-Br site, followed by a hydrogen-bond-catalyzed substitution at the benzylic C-F site, and finally a nickel-catalyzed coupling at the aromatic C-F site. Such a strategy would provide a powerful tool for creating a diverse library of compounds from a single starting material.

Multi-Component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. Derivatives of this compound, particularly the aldehyde and amine, are valuable substrates for such reactions.

One prominent example is the use of 3-bromo-4-fluorobenzaldehyde in a Biginelli-type reaction. This one-pot synthesis combines the aldehyde, ethyl acetoacetate, and thiourea to produce highly functionalized dihydropyrimidin-2(1H)-thiones. amazonaws.com These heterocyclic structures are of significant interest in medicinal chemistry. The reaction demonstrates the utility of the aldehyde as a key building block in generating molecular complexity rapidly. amazonaws.com

| Aldehyde Component | Other Reactants | Reaction Type | Product Class |

|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Ethyl acetoacetate, Thiourea | Biginelli-type three-component reaction | Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. amazonaws.com |

Similarly, the corresponding amine derivative, (3-bromo-4-fluorobenzyl)amine, has been utilized in the synthesis of complex guanidine (B92328) compounds. google.comgoogleapis.comgoogle.com These syntheses, while not always fitting the strictest definition of an MCR, involve the convergent assembly of multiple fragments to build the final biguanide (B1667054) structure, which is a privileged scaffold in drug discovery. google.comgoogle.com The use of this amine highlights the modularity of this chemical pattern in constructing biologically relevant molecules.

| Starting Material | Reaction Class | Product Class | Reference |

|---|---|---|---|

| (3-Bromo-4-fluorobenzyl)amine | Guanidine Synthesis | Substituted Biguanides | google.com, googleapis.com, google.com |

Compound Index

| Compound Name |

|---|

| This compound |

| 3-bromo-4-fluorobenzaldehyde |

| (3-bromo-4-fluorobenzyl)amine |

| N-acetylglycine |

| (Z)-2-acetylamino-3-(3-bromo-4-fluorophenyl)acrylic acid |

| N-acetyl-3-bromo-4-fluoro-ʟ-phenylalanine |

| 3-bromo-4-fluoro-(S)-phenylalanine |

| Ethyl acetoacetate |

| Thiourea |

| Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Strategic Utility of 3 Bromo 4 Fluorobenzyl Fluoride As a Synthetic Intermediate

Precursor for Complex Fluorinated Aromatic Systems and Heterocycles

The compound 3-bromo-4-fluorobenzyl fluoride (B91410) serves as a key starting material for the synthesis of a wide array of complex fluorinated aromatic systems and heterocycles. The bromine atom on the aromatic ring is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl substituents at this position, leading to the formation of intricate molecular frameworks. For instance, the bromine can be substituted with different arylboronic acids to create fluorinated biaryl compounds. acs.org

Furthermore, the fluorinated phenyl ring of 3-bromo-4-fluorobenzyl fluoride can be incorporated into heterocyclic structures. For example, it can be used in the synthesis of fluorinated flavone (B191248) derivatives, which are a class of compounds with significant biological activities. researchgate.net The synthesis of 2-(3-bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole highlights its utility in creating complex heterocyclic systems. In this case, the 3-bromo-4-fluorophenyl group is attached to an imidazole (B134444) ring, which also bears a trifluoromethyl group. The resulting molecule combines the structural features of a fluorinated phenyl ring with a biologically relevant imidazole scaffold.

The reactivity of the benzyl (B1604629) fluoride moiety can also be harnessed to build more complex structures. While the C-F bond of the benzyl fluoride is generally stable, it can undergo nucleophilic substitution under specific conditions, allowing for the attachment of various nucleophiles and the extension of the molecular structure.

Building Block in Multi-Step Organic Syntheses for Molecular Scaffolds

The utility of this compound extends to its role as a fundamental building block in multi-step organic syntheses to construct diverse molecular scaffolds. Its unique combination of reactive sites allows for a stepwise and controlled elaboration of the molecule. The bromo group often serves as a handle for introducing molecular diversity through cross-coupling reactions, while the benzyl fluoride can be used for subsequent functionalization.

An example of its application is in the synthesis of precursors for radiopharmaceuticals. The non-radioactive ("cold") synthesis of these complex molecules often relies on building blocks like this compound to construct the core scaffold before the introduction of a radionuclide in the final step. For instance, it can be envisioned as a precursor for more complex structures that are later labeled with fluorine-18. researchgate.netmdpi.com

The synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969), a closely related compound, further illustrates the importance of this structural motif as a building block. google.comgoogle.com This aldehyde can be derived from 3-bromo-4-fluorobenzyl alcohol and serves as a versatile intermediate for a wide range of chemical transformations, including the formation of imines, alkenes, and other functional groups, thereby expanding the range of accessible molecular scaffolds. google.com

Interactive Table: Synthetic Reactions Utilizing the 3-Bromo-4-fluorobenzyl Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds |

| Nucleophilic Substitution | Nucleophile (e.g., amine, thiol) | Functionalized benzyl derivatives |

| Oxidation | Oxidizing agent (e.g., nitric acid) | 3-Bromo-4-fluorobenzaldehyde |

| Reduction | Reducing agent (e.g., sodium borohydride) | 3-Bromo-4-fluorobenzyl alcohol |

Development of Novel Molecular Architectures via Selective Functionalization of this compound

The development of novel molecular architectures is made possible through the selective functionalization of this compound. The differential reactivity of the C-Br and C-F bonds on the aromatic ring, as well as the benzyl fluoride group, allows for a high degree of control in synthetic transformations.

The bromine atom is the most reactive site for transformations like palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the selective introduction of a wide variety of substituents at the 3-position of the benzene (B151609) ring, while leaving the fluorine atom and the benzyl fluoride group intact. This stepwise functionalization is a powerful strategy for building complex molecules with precisely defined structures.

Following the modification at the bromine position, the benzyl fluoride group can be targeted for further reactions. For example, it can be used in alkylation reactions to connect the fluorinated aromatic core to other molecular fragments. This sequential approach enables the construction of intricate and novel molecular architectures that would be difficult to access through other synthetic routes. The ability to selectively functionalize different parts of the molecule in a controlled manner is a key advantage of using this compound as a synthetic intermediate. acs.org

Radiochemistry Applications (e.g., in ¹⁸F-labeling, precursor to radiopharmaceuticals research)

In the field of radiochemistry, precursors are essential for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging. While there is no direct evidence of this compound being used as a direct precursor for ¹⁸F-labeling, its structural motifs are highly relevant to the synthesis of radiopharmaceuticals.

The development of ¹⁸F-labeled radiotracers often involves the synthesis of a non-radioactive precursor molecule that is then subjected to a radiolabeling reaction in the final step. The "cold" or non-radioactive synthesis of these precursors can utilize building blocks with similar structures to this compound. For example, a common strategy for introducing ¹⁸F into a molecule is through nucleophilic substitution of a leaving group on a precursor molecule.

A related compound, N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide, has been developed as an ¹⁸F-labeled reagent for the radiolabeling of oligonucleotides. acs.org This highlights the importance of the fluorobenzyl moiety in radiopharmaceutical research. The synthesis of such reagents often starts from precursors that can be structurally related to this compound. Furthermore, the bromo- and fluoro-substituted aromatic ring is a common feature in many PET radiotracer candidates. researchgate.net The development of new methods for ¹⁸F-labeling is an active area of research, and precursors containing functional groups that can be readily converted to an ¹⁸F-labeled group are of high interest. rsc.org

Interactive Table: Key Properties for Radiochemistry Applications

| Property | Relevance to Radiochemistry |

| Presence of a leaving group (Bromine) | Potential site for introducing other functionalities in a precursor molecule. |

| Fluorinated aromatic ring | The non-radioactive fluorine can be replaced by ¹⁸F in an isotopic exchange reaction, although this is less common for benzyl fluorides. |

| Benzyl fluoride moiety | A stable group that can be part of a larger molecule targeted for radiolabeling at a different position. |

Mechanistic Insights and Computational Chemistry Studies of 3 Bromo 4 Fluorobenzyl Fluoride

Reaction Mechanism Elucidation for Key Transformations

The key transformations involving 3-bromo-4-fluorobenzyl fluoride (B91410), such as its synthesis and subsequent reactions, are governed by the electronic and steric effects of its substituents. The synthesis of its precursor, 3-bromo-4-fluorobenzyl alcohol, can be achieved through the reduction of 3-bromo-4-fluorobenzoyl fluoride using hydride complexes like sodium borohydride. google.comsmolecule.com The subsequent conversion to 3-bromo-4-fluorobenzyl fluoride would typically involve a nucleophilic substitution reaction using a fluorinating agent.

Mechanistic studies of related compounds highlight two primary reaction pathways:

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is influenced by the competing effects of its substituents. The fluorine and bromine atoms are deactivating, electron-withdrawing groups, while the -CH₂F group is weakly deactivating. The directing effects of the halogens (ortho, para-directing) and their positions on the ring are crucial in determining the regioselectivity of further substitution reactions.

Nucleophilic Substitution at the Benzylic Carbon: The benzylic carbon is activated by the adjacent aromatic ring, making it susceptible to nucleophilic attack. smolecule.com Reactions with nucleophiles would proceed via a mechanism where the fluoride acts as a leaving group. The stability of the resulting benzyl (B1604629) carbocation intermediate is a key factor influencing the reaction rate. The presence of electron-withdrawing fluorine and bromine on the ring can modulate the stability of this intermediate and thus the reaction's feasibility. smolecule.com For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are common for related aryl halides and involve a mechanism of oxidative addition, amine coordination, and reductive elimination to form new carbon-nitrogen bonds. smolecule.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of halogenated aromatic compounds. d-nb.inforesearchgate.net For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding its reactivity. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals indicate how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be distributed over the benzene ring and the halogen atoms, which possess lone pairs of electrons. The energy of the HOMO is related to the molecule's ionization potential and its propensity to react with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO is likely localized on the antibonding orbitals of the C-Br and C-F bonds, as well as the π* system of the aromatic ring. Its energy relates to the electron affinity and susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Studies on related molecules show that the introduction of electron-withdrawing groups like fluorine and bromine generally lowers both the HOMO and LUMO energy levels. rsc.org The precise energy gap dictates the molecule's kinetic stability and the wavelengths of its electronic transitions.

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences reactivity towards electrophiles. Lowered by electron-withdrawing F and Br atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences reactivity towards nucleophiles. Lowered by electron-withdrawing F and Br atoms. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Computational chemistry allows for the mapping of reaction pathways by identifying and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (energy barrier) of the reaction. smolecule.com

For a nucleophilic substitution reaction at the benzylic carbon of this compound, quantum chemical calculations can model the approach of the nucleophile, the breaking of the C-F bond, and the formation of the new bond. By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed.

Kinetic studies on analogous enzyme-catalyzed dehalogenation reactions show that the reaction rate is strongly correlated with the leaving-group ability of the halogen at the C4 position (I > Br > Cl >> F). unm.edu This suggests that for a reaction involving the cleavage of the C-F bond in this compound, the energy barrier would be significant due to the strength of the C-F bond. unm.edu Similarly, for nucleophilic substitution at the benzylic position, the stability of the transition state is enhanced by resonance with the aromatic ring. smolecule.com

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C(aryl)-C(benzyl) single bond.

Computational studies on similar benzyl fluorides have been used to determine the most stable conformations and the energy barriers to rotation. cdnsciencepub.com The orientation of the -CH₂F group relative to the plane of the benzene ring is influenced by steric and electronic interactions with the adjacent bromine atom.

Intermolecular interactions, such as halogen bonding (involving the bromine atom) and hydrogen bonding (if interacting with protic solvents or functional groups), can be investigated using techniques like Hirshfeld surface analysis. iucr.org These interactions are crucial for understanding the compound's properties in the solid state and in solution. acs.org

| Interaction Type | Description | Relevance to this compound |

| Halogen Bonding | A non-covalent interaction where the electrophilic region (σ-hole) on a halogen atom (Br) interacts with a nucleophile. | Can influence crystal packing and interactions with biological targets. |

| Dipole-Dipole | Electrostatic interactions between the permanent dipoles of molecules arising from C-F and C-Br bonds. | Affects physical properties like boiling point and solubility. |

| π-Stacking | Attractive, non-covalent interactions between aromatic rings. | Can play a role in the solid-state structure and interactions in biological systems. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time, providing a detailed view of conformational changes, solvent interactions, and other dynamic processes. nih.govresearchgate.net

For this compound, MD simulations could be used to:

Analyze Solvation: Study how solvent molecules (e.g., water, methanol) arrange themselves around the solute molecule and how this solvation shell affects its conformation and reactivity.

Explore Conformational Dynamics: Observe the rotation of the benzyl group and other flexible parts of the molecule over time, providing insights into its dynamic behavior that are not captured by static calculations.

Simulate Interactions with Larger Systems: Model the binding of this compound to a biological target, such as an enzyme active site, to understand the dynamics of the binding process and the stability of the complex. mdpi.com

Although specific MD studies on this compound are not widely documented, the principles are well-established from research on other fluorinated molecules. nih.govworldscientific.com

Structure-Reactivity Relationship Investigations

The chemical behavior of this compound is a direct consequence of its structure. The interplay between the aromatic ring, the benzylic fluoromethyl group, and the halogen substituents dictates its reactivity.

Influence of Halogen Substituents: The fluorine and bromine atoms are electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack. However, their lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. The strong C-F bond on the ring makes it a poor leaving group in nucleophilic aromatic substitution.

Role of the Benzyl Fluoride Group (-CH₂F): The benzylic position is inherently reactive. The fluorine atom in the -CH₂F group is a moderately good leaving group in nucleophilic substitution reactions. The reactivity of this site is modulated by the electronic effects of the substituents on the ring. The electron-withdrawing nature of the ring halogens can slightly destabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism, potentially slowing the reaction. smolecule.com

Combined Effect: The combination of a bromo and a fluoro substituent on the phenyl ring creates a unique electronic environment that influences its potential as an intermediate in organic synthesis, for example in the creation of chalcone (B49325) or carbazole (B46965) derivatives from related precursors. ossila.com The bromine atom, in particular, provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Bromo 4 Fluorobenzyl Fluoride and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The structure of 3-bromo-4-fluorobenzyl fluoride (B91410) can be thoroughly confirmed by analyzing one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of two different fluorine atoms (one attached to the aromatic ring and one to the benzylic carbon) and a bromine atom creates a distinct substitution pattern that is reflected in the chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the two benzylic protons. The benzylic protons (-CH₂F) will appear as a doublet due to coupling with the adjacent fluorine atom (²JH-F), typically with a large coupling constant around 47-48 Hz. researchgate.net The aromatic region will display complex splitting patterns due to proton-proton (³JH-H, ⁴JH-H) and proton-fluorine (³JH-F, ⁴JH-F) couplings.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons and one for the benzylic carbon. The carbon atoms are coupled to the fluorine atoms, resulting in doublets. The benzylic carbon will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 166 Hz. researchgate.net The aromatic carbons will also exhibit splitting due to coupling with the aromatic fluorine atom, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms (¹JC-F > ²JC-F > ³JC-F). westmont.edu

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, expected to show two distinct signals. One signal corresponds to the aromatic fluorine, and the other to the benzylic fluorine. The benzylic fluorine signal will appear as a triplet due to coupling with the two adjacent benzylic protons (²JF-H). researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. beilstein-journals.org

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | -CH₂F | ~5.5 | d, ²JH-F ≈ 48 |

| Ar-H | ~7.1-7.6 | m (complex multiplets) | |

| Ar-H | ~7.1-7.6 | m (complex multiplets) | |

| ¹³C | -CH₂F | ~85 | d, ¹JC-F ≈ 166 |

| C-F (Aromatic) | ~159 | d, ¹JC-F ≈ 250 | |

| C-Br | ~110 | d, ²JC-F ≈ 21 | |

| Ar-C | ~115-135 | d or dd, with various C-F couplings | |

| Ar-C | ~115-135 | d or dd, with various C-F couplings | |

| Ar-C | ~115-135 | d or dd, with various C-F couplings | |

| Ar-C | ~115-135 | d or dd, with various C-F couplings | |

| ¹⁹F | -CH₂F | ~ -207 | t, ²JF-H ≈ 48 |

| Ar-F | ~ -110 | m (complex multiplets) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule.

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to establish their relative positions on the ring. It would not, however, show a correlation for the isolated benzylic proton pair unless there was long-range coupling to an aromatic proton. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). youtube.com It is invaluable for assigning carbon signals. For the target molecule, HSQC would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JC-H and ³JC-H). youtube.com HMBC is critical for piecing together the molecular skeleton. Key correlations would include those from the benzylic protons (-CH₂F) to the aromatic carbons C1, C2, and C6, confirming the attachment of the fluoromethyl group to the phenyl ring. Correlations between aromatic protons and neighboring carbons would further validate the substitution pattern. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-bromo-3-fluorobenzene (B1666201) has been studied in detail, providing a strong basis for interpreting the spectrum of this compound. nih.gov

The key vibrational modes for this compound would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: From the -CH₂- group, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) ring. acs.org

C-F Stretching: Two distinct C-F stretching vibrations are expected. The aromatic C-F stretch is typically strong and found in the 1270-1200 cm⁻¹ region. The aliphatic C(sp³)-F stretch from the benzyl (B1604629) fluoride group occurs in the 1100-1000 cm⁻¹ range.

C-Br Stretching: This vibration occurs at lower frequencies, typically in the 650-550 cm⁻¹ region, as the bromine atom is heavy. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-F | Stretching | 1270 - 1200 |

| Aliphatic C-F (-CH₂F) | Stretching | 1100 - 1000 |

| C-Br | Stretching | 650 - 550 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and, by extension, the molecular formula. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of the halogens.

For this compound (C₇H₅BrF₂), the molecular ion peak (M⁺) would be a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic cluster for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (the M⁺ peak and the M+2 peak). This pattern is a definitive indicator of the presence of one bromine atom.

The fragmentation pattern provides further structural evidence. Upon ionization, the molecular ion can break apart in predictable ways. Likely fragmentation pathways for this compound include:

Loss of a benzylic fluorine: [M - F]⁺

Loss of the fluoromethyl group: [M - CH₂F]⁺, leading to the stable 3-bromo-4-fluorophenyl cation.

Loss of bromine: [M - Br]⁺, leading to the 4-fluorobenzyl fluoride cation.

Formation of a fluorotropylium ion: Rearrangement of the [M - Br]⁺ fragment can lead to the formation of a stable seven-membered ring cation. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of the liquid this compound itself may be challenging, X-ray crystallography is an indispensable tool for determining the absolute structure of its solid derivatives. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional map of the molecule in the solid state.

For example, a derivative synthesized from this compound could be crystallized and analyzed. The resulting crystal structure would confirm the substitution pattern on the aromatic ring and the connectivity of all atoms. Research on related structures, such as N-(3-bromo-4-fluorophenyl) derivatives, has utilized X-ray crystallography to definitively solve their molecular structures, confirming the spatial arrangement of the atoms, including the bromine and fluorine substituents on the phenyl ring. researchgate.netmdpi.com Such analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in a crystal lattice. mdpi.comscience.gov

Emerging Research Directions and Future Perspectives for 3 Bromo 4 Fluorobenzyl Fluoride

Development of Sustainable and Economical Synthetic Methodologies

The industrial production of 3-bromo-4-fluorobenzyl fluoride (B91410) has traditionally relied on multi-step syntheses. A common pathway begins with the reduction of 3-bromo-4-fluorobenzoic acid to 3-bromo-4-fluorobenzyl alcohol, which is then subjected to fluorination. vulcanchem.comgoogle.com However, these conventional methods often employ hazardous reagents and can generate significant waste, prompting a shift towards more sustainable and economical alternatives.

Future research is focused on developing "green" synthetic routes that minimize environmental impact and improve cost-effectiveness. Key areas of development include:

Catalytic Fluorination: A significant goal is the replacement of harsh fluorinating agents like sulfur tetrafluoride (SF₄) with milder, catalytic methods. vulcanchem.com This reduces the risks associated with handling highly toxic and corrosive substances.

Improved Bromination Catalysts: Conventional bromination of aromatic compounds often uses Lewis acids such as aluminum trichloride (B1173362) (AlCl₃), which can lead to toxic and corrosive waste streams. google.com An emerging, more sustainable approach involves using zinc bromide as a catalyst. This method is more cost-effective and results in high yields and purity, thereby reducing downstream purification costs and environmental hazards. google.com

Process Optimization: Efforts are underway to optimize reaction conditions to increase yields and reduce waste. For instance, patented methods have focused on the precise control of temperature and reactants to maximize the output of key intermediates like 3-bromo-4-fluorobenzoyl fluoride. google.com

A comparison of a conventional versus a more sustainable approach highlights the potential improvements:

| Feature | Conventional Method | Sustainable/Economical Method |

| Starting Material | 4-Fluorobenzaldehyde (B137897) | 4-Fluorobenzaldehyde google.com |

| Bromination Catalyst | Aluminum trichloride (AlCl₃) google.com | Zinc Bromide google.com |

| Fluorinating Agent | Sulfur Tetrafluoride (SF₄) vulcanchem.com | Catalytic Fluorination (under development) vulcanchem.com |

| Waste Profile | High levels of toxic and corrosive waste google.com | Reduced toxic waste, improved separation google.com |

| Yield/Purity | Often requires extensive purification | High yield (>90%) and purity (>95%) google.com |

Exploration of Photochemical and Electrochemical Reactivity for Selective Transformations

Photochemistry and electrochemistry offer powerful tools for activating molecules and driving selective reactions under mild conditions. For 3-bromo-4-fluorobenzyl fluoride, these techniques represent a largely unexplored frontier with significant potential.

Photochemical Reactivity: Visible-light photocatalysis, which uses light to generate reactive radical intermediates, is a promising area. acs.org This approach could be used for:

Radical Fluoroalkylation: The electrophilic nature of fluoroalkyl radicals makes them highly reactive towards electron-rich systems. mdpi.com While not yet demonstrated for this compound specifically, related studies on furans show that photocatalysis can effectively drive such reactions. mdpi.com

Selective C-Br or C-F Bond Functionalization: By choosing appropriate photocatalysts and reaction conditions, it may be possible to selectively activate either the C-Br or one of the C-F bonds, leading to novel transformations.

Electrochemical Reactivity: Electrochemical methods provide precise control over reduction and oxidation potentials, enabling highly selective transformations.

Hydrodefluorination: Electrochemical reduction has been successfully used for the selective hydrodefluorination (replacement of F with H) of trifluoromethyl groups. bris.ac.ukbris.ac.uk This suggests that the benzylic fluoride of this compound could potentially be a target for selective electrochemical reduction.

Reductive Coupling: Electrochemical methods could facilitate coupling reactions at the bromine-substituted position, offering an alternative to traditional metal-catalyzed cross-coupling reactions.

Integration into Flow Chemistry Systems for Continuous and Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical manufacturing. This approach offers enhanced control over reaction parameters, improved safety, and greater scalability. smolecule.com For the synthesis of this compound and its derivatives, flow chemistry presents several advantages. vulcanchem.com

| Advantage | Description | Relevance to this compound Synthesis |

| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. | The use of potentially hazardous fluorinating and brominating agents can be managed more safely. smolecule.com |

| Improved Control | Precise control over temperature, pressure, and reaction time leads to higher yields and purities. | Optimizes the multi-step synthesis, potentially reducing byproduct formation. |

| Scalability | Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Facilitates efficient industrial production to meet demand for this intermediate. smolecule.com |

| Reproducibility | Automated systems ensure high batch-to-batch consistency. | Critical for producing a high-purity chemical intermediate for pharmaceuticals or agrochemicals. smolecule.com |

The synthesis of related compounds, such as certain morpholine (B109124) derivatives, has already demonstrated the power of flow chemistry for scalable production. smolecule.com Applying this technology to the entire synthetic sequence of this compound is a key direction for future industrial processes. vulcanchem.com

Unexplored Reactivity Patterns and Novel Catalytic Transformations (e.g., C-F bond activation)

The presence of three halogen atoms on this compound—a benzylic fluorine, an aromatic fluorine, and an aromatic bromine—creates a rich landscape for exploring novel reactivity, particularly in the realm of selective C-F bond activation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. rsc.org

Emerging research directions include:

Selective Benzylic C-F Activation: The benzylic C-F bond is more susceptible to activation than the aromatic C-F bond. researchgate.net Research into using hydrogen-bond donors, Lewis acids, or frustrated Lewis pairs (FLPs) to activate this bond for nucleophilic substitution is a promising area. researchgate.netnih.gov DFT calculations have shown that hydrogen bonding can lower the activation energy for this process. researchgate.net

Transition-Metal-Free Transformations: Developing reactions that avoid the use of transition metals is a key goal of green chemistry. scispace.com Strategies using Lewis acids to abstract the fluoride ion can generate reactive intermediates for further functionalization. scispace.com

Selective Aromatic C-F vs. C-Br Activation: The presence of both a C-F and a C-Br bond on the aromatic ring allows for the exploration of selective cross-coupling reactions. Depending on the catalyst and reaction conditions (e.g., using nickel or palladium catalysts), it may be possible to selectively functionalize one site over the other. rsc.orgresearchgate.net For instance, in some systems, coupling preferentially occurs at the bromo moiety. rsc.org

Computational Design of New Reagents and Reaction Pathways

Computational chemistry has become an indispensable tool for modern chemical research. By using theoretical models, chemists can predict reaction outcomes, design new catalysts, and understand complex reaction mechanisms without the need for extensive trial-and-error experimentation.

For this compound, computational studies can provide critical insights into:

Reaction Pathway Analysis: Theoretical studies can elucidate the mechanisms of reactions, such as nucleophilic aromatic substitution, and predict the regioselectivity of a reaction by comparing the energies of different transition states. researchgate.net

Catalyst Design: Computational modeling can be used to design catalysts tailored for specific transformations. For example, DFT calculations can help in designing hydrogen-bond donor catalysts that selectively activate the benzylic C-F bond. researchgate.net It can also be used to understand the role of catalysts in lowering the activation barriers for challenging reactions. researchgate.net

Predicting Reactivity: Computational models can predict how the electronic properties of the substituted benzene (B151609) ring will influence its reactivity in various transformations, guiding the development of new synthetic methods. For instance, modeling can help understand how the electron-withdrawing nature of the fluorine atoms and the steric bulk of the bromine atom direct incoming reagents to specific positions on the aromatic ring.

The synergy between computational design and experimental work is expected to accelerate the discovery of novel applications and more efficient synthetic routes for this compound.

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-4-fluorobenzyl fluoride, and how can purity be optimized?

- Methodological Answer : A common precursor is 3-bromo-4-fluorobenzyl bromide (CAS 53001-73-3), which can undergo halogen exchange via nucleophilic substitution using anhydrous KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF at 60–80°C . For optimization, ensure rigorous drying of reagents and solvents to avoid hydrolysis. Purification via vacuum distillation (boiling point ~80°C at 0.5 mmHg, extrapolated from similar benzyl fluorides ) or column chromatography (hexane:EtOAc gradients) is recommended. Monitor reactions by TLC or GC-MS to track byproducts like unreacted bromide or oxidation products .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare NMR shifts with literature (e.g., δ -120 to -130 ppm for benzyl fluorides) and NMR for aromatic protons (δ 7.2–7.8 ppm, coupling patterns reflecting substituents) .

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 223 (CHBrF) and isotopic patterns consistent with Br (1:1 ratio for /) .

- Elemental Analysis : Confirm C, H, Br, and F percentages within ±0.3% of theoretical values .

Q. What are the key applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Neurological Drug Candidates : Its electron-withdrawing substituents (Br, F) enhance binding to GABA receptors. Coupling with amines or thiols via SN2 reactions can yield bioactive analogs .

- Fluorinated Prodrugs : The benzyl fluoride group can act as a leaving group in prodrug activation under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during fluorination of 3-bromo-4-fluorobenzyl bromide?

- Methodological Answer : Low yields (<50%) often stem from:

- Moisture Contamination : Hydrolysis of the fluoride precursor to benzyl alcohol. Use molecular sieves or anhydrous KF .

- Side Reactions : Competing elimination (forming styrene derivatives) or oxidation. Add radical inhibitors like BHT and maintain inert atmospheres .

- Catalyst Optimization : Screen crown ethers (18-crown-6) to enhance KF reactivity in non-polar solvents .

Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. The bromine atom’s leaving group ability (vs. fluoride) can be quantified via activation energy barriers .

- Molecular Dynamics : Simulate solvation effects in DMF or THF to optimize reaction conditions .

Q. How can thermal stability data discrepancies be addressed for this compound?

- Methodological Answer : Conflicting TGA/DSC results (e.g., decomposition at 120°C vs. 150°C) may arise from:

- Impurities : Trace solvents (e.g., DMF) lower decomposition points. Repurify via fractional distillation .

- Atmospheric Oxygen : Degradation accelerates under oxidative conditions. Conduct stability studies under N .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.